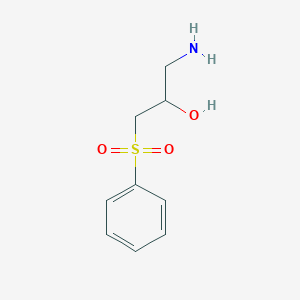

1-Amino-3-(benzenesulfonyl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Amino-3-(benzenesulfonyl)propan-2-ol” is a chemical compound with the molecular formula C9H13NO3S . It is an organic compound that belongs to the class of amino alcohols .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C9H13NO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 . This code represents the molecular structure of the compound. For a detailed structural analysis, please refer to a chemistry expert or a reliable chemistry resource.

Applications De Recherche Scientifique

Structural and Spectroscopic Investigations

Research by Khalid et al. (2018) focused on Schiff base derivatives related to 1-Amino-3-(benzenesulfonyl)propan-2-ol, exploring their structural and electronic properties through experimental and theoretical methods. The study highlighted the compounds' equilibrium structure, natural bond orbital (NBO) analysis, and molecular electrostatic potential (MEP), showing good agreement between experimental and theoretical data (Khalid et al., 2018).

Catalytic Applications

A method for the copper-catalyzed hydroamination of alkenes and alkynes was developed by Guo et al. (2018), using a novel electrophilic nitrogen source. This approach facilitates the synthesis of chiral primary amines, including the antiretroviral drug maraviroc, showcasing the compound's utility in catalysis (Guo et al., 2018).

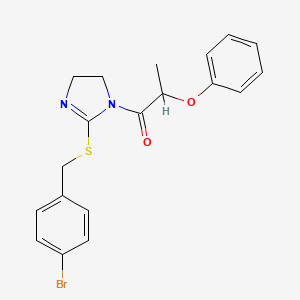

Antimicrobial Applications

Jafarov et al. (2019) reported the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, demonstrating enhanced antimicrobial activity against bacteria and fungi compared to current medical treatments (Jafarov et al., 2019).

Synthesis of Complex Molecules

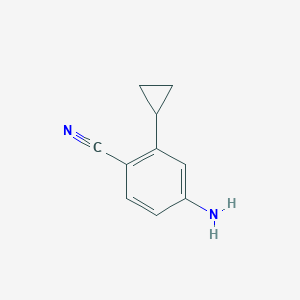

Wang et al. (2018) introduced a one-pot aminobenzylation of aldehydes with toluenes, providing rapid access to a diverse array of 1,2-diarylethylamine derivatives. This process represents a significant advancement in the synthesis of complex molecules, including potential pharmaceuticals (Wang et al., 2018).

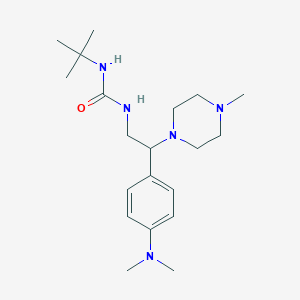

Drug Synthesis and Anticancer Applications

Redda et al. (2010) explored the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, evaluating their in vitro anticancer activity. The study underscores the potential of derivatives in the development of novel anticancer drugs (Redda et al., 2010).

Glycosylation and Oligosaccharide Synthesis

Mensah et al. (2010) developed a nickel-catalyzed glycosylation method for the formation of 1,2-cis-2-amino glycosides. This technique is applicable to the synthesis of heparin disaccharides, GPI anchor pseudodisaccharides, and α-GalNAc, demonstrating the compound's role in complex oligosaccharide synthesis (Mensah et al., 2010).

Propriétés

IUPAC Name |

1-amino-3-(benzenesulfonyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c10-6-8(11)7-14(12,13)9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULXRKJDACCRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(CN)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2721119.png)

![1-(2-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2721120.png)

![1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2721123.png)

![1-(4-methoxyphenyl)-4-[2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2721125.png)

![N-[(6-cyclopropylpyridin-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2721128.png)

![N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2721129.png)

![5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721130.png)